4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside
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Overview
Description
Preparation Methods
The synthesis of 4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside involves the reaction of 4-nitrophenol with 4,6-benzylidene-b-D-glucopyranosyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It serves as a probe to investigate carbohydrate-binding proteins and their interactions.
Medicine: It is utilized in the development of diagnostic assays for detecting specific enzymes and diseases.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol exhibits a distinct absorbance at a specific wavelength .
Comparison with Similar Compounds
4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl β-D-glucopyranoside: Lacks the benzylidene protection and is used in similar enzymatic assays.
4-Nitrophenyl α-D-glucopyranoside: Has a different anomeric configuration and is used to study α-glucosidase activity.
4-Nitrophenyl 4,6-O-ethylidene-β-D-glucopyranoside: Contains an ethylidene protecting group instead of benzylidene and is used in specific glycosidase assays.
These comparisons highlight the uniqueness of 4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside in terms of its structure and applications.
Properties
IUPAC Name |
6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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